
N-Propyl Isocyanide
Overview
Description
N-Propyl Isocyanide is an organic compound belonging to the class of organic isocyanides. These compounds contain the isomer HN≡C of hydrocyanic acid, HC≡N, or its hydrocarbyl derivatives RNC (RN≡C). This compound is characterized by its strong, unpleasant odor and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl Isocyanide can be synthesized through several methods. One common method involves the dehydration of N-substituted formamides using chlorophosphate compounds and tertiary amine bases. This method produces isocyanides in high yields . Another method involves the formylation of amines followed by dehydration of the resulting formamide to yield the isocyanide .
Industrial Production Methods: In industrial settings, this compound is often produced using the carbylamine reaction, where a primary amine and chloroform are heated with alcoholic potassium hydroxide to produce the isocyanide .
Chemical Reactions Analysis
Types of Reactions: N-Propyl Isocyanide undergoes various chemical reactions, including:
Oxidation: Isocyanides can be oxidized to form isocyanates.
Reduction: Reduction reactions can convert isocyanides to amines.
Substitution: Isocyanides can participate in substitution reactions, where the isocyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted isocyanides and other organic compounds.
Scientific Research Applications
Chemical Properties and Reactivity
N-Propyl isocyanide exhibits several key chemical behaviors:
- Oxidation : Converts to isocyanates.
- Reduction : Can be reduced to form amines.
- Substitution Reactions : Participates in nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.
Common Reaction Pathways
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Isocyanates | Hydrogen peroxide, potassium permanganate |
Reduction | Amines | Lithium aluminum hydride |
Substitution | Various substituted compounds | Alkyl halides, acyl halides |
Organic Synthesis
This compound serves as a critical building block in the synthesis of heterocycles and complex organic molecules. Its nucleophilic properties allow it to participate in various multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are pivotal in drug discovery .
Recent studies have highlighted the antimicrobial properties of isocyanides, including this compound. These compounds target essential metabolic enzymes in bacteria, demonstrating potential for developing new antibiotics . The compound's ability to covalently modify enzymes can inhibit their function, leading to effective antimicrobial action.
Astrochemistry
This compound has been detected in interstellar space, making it significant for astrochemical studies. Its formation mechanisms involve radical-radical reactions on ice mantles in space environments, contributing to our understanding of prebiotic chemistry and the origins of life .
Case Study 1: Antimicrobial Properties
Research has shown that this compound exhibits significant antibacterial activity against various strains. For instance, it has been tested against Pseudomonas aeruginosa, showing promising results that suggest its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis of Complex Molecules
In a recent study, this compound was utilized in an innovative synthetic route to create highly substituted secondary amides via SN2 reactions with alkyl halides. This method demonstrated broad functional group compatibility and scalability, highlighting its utility in pharmaceutical chemistry .
Industrial Applications
This compound finds applications in various industrial processes:
- Polyurethane Production : It serves as a precursor for producing polyurethanes.
- Dyes and Pigments : Utilized in synthesizing dyes due to its reactive nature.
- Chemical Sensing : Its unique properties make it suitable for developing chemical sensors.
Mechanism of Action
The mechanism of action of N-Propyl Isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions. In biological systems, isocyanides can covalently modify essential metabolic enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
- Methyl Isocyanide
- Ethyl Isocyanide
- Butyl Isocyanide
Comparison: N-Propyl Isocyanide is unique due to its specific alkyl chain length, which influences its reactivity and physical properties. Compared to methyl and ethyl isocyanides, this compound has a longer alkyl chain, which can affect its solubility and volatility. This uniqueness makes it suitable for specific applications where other isocyanides may not be as effective .
Biological Activity
N-Propyl isocyanide (C₄H₇N) is a member of the isocyanide family, known for its unique reactivity and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic properties.
This compound is characterized by its linear structure, which contributes to its reactivity in various chemical reactions, including multicomponent reactions (MCRs). This compound can participate in the Passerini reaction and Ugi reaction, leading to the formation of diverse bioactive molecules .
Biological Activities
1. Antibacterial and Antifungal Activity
This compound exhibits significant antibacterial and antifungal properties. A study demonstrated that isocyanides, including this compound, showed activity against several bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for various pathogens were evaluated, revealing promising results:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
2. Anticancer Activity
Research has shown that this compound derivatives can induce apoptosis in cancer cells. A series of studies evaluated the cytotoxicity of these compounds against various cancer cell lines using the MTT assay. The results indicated that certain derivatives had lower IC₅₀ values compared to established chemotherapeutic agents like cisplatin:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound Derivative A | A549 (Lung) | 10.64 |
This compound Derivative B | MCF-7 (Breast) | 6.11 |
Cisplatin | A549 | 9.37 |
These results suggest that modified derivatives of this compound may offer enhanced selectivity and potency against cancer cells .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Induction of Reactive Oxygen Species (ROS): The compound has been shown to initiate ROS production, leading to oxidative stress in cancer cells, which can trigger apoptotic pathways.
- DNA Cleavage: Higher concentrations of certain derivatives resulted in DNA cleavage, indicating a potential mechanism for their anticancer activity .
Case Studies
Several case studies have highlighted the potential of this compound in drug discovery:
- Study on Anticancer Agents: In a study involving a library of this compound derivatives, researchers identified compounds with selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for minimizing side effects during treatment .
- Antimicrobial Peptide Development: The use of this compound in the synthesis of novel antimicrobial peptides showed promising results in enhancing the efficacy of existing antibiotics against resistant strains .
Properties
IUPAC Name |
1-isocyanopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKYFGBIQQMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211761 | |
Record name | Propyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-36-1 | |
Record name | Propane, 1-isocyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPYL ISOCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for N-propyl isocyanide?
A1: this compound (CH3CH2CH2NC) possesses a linear structure with a terminal isocyanide (-NC) group. Key spectroscopic data includes:* Rotational Spectra: Studies have characterized its rotational spectrum, revealing information about its structure and internal rotation barriers. [, ]* 14N Nuclear Quadrupole Coupling: Analysis of the quadrupole hyperfine structure in its rotational spectrum has provided insights into the electronic environment around the nitrogen atom. [, ]
Q2: How does the structure of alkyl isocyanides, including this compound, influence their binding kinetics to hemoglobin?
A2: Research on the kinetics of alkyl isocyanide binding to hemoglobin reveals a dependence on the size and stereochemistry of the alkyl group. * Smaller isocyanides like methyl, ethyl, and this compound display complex kinetics influenced by both subunit differences and the protein's quaternary state. [, ] * Larger, branched isocyanides exhibit biphasic kinetics primarily attributed to intrinsic reactivity differences between the α and β subunits of hemoglobin. [, ]
Q3: How do the α and β subunits of hemoglobin differ in their interaction with this compound?
A3: this compound, being a smaller isocyanide, demonstrates distinct binding kinetics for the α and β subunits of hemoglobin:
- β Subunits: The difference in binding affinity between the R (high affinity) and T (low affinity) states of hemoglobin is independent of the alkyl isocyanide size, suggesting minimal steric interactions in the β subunit. [, ]
- α Subunits: Increasing the alkyl chain length, as in this compound compared to methyl isocyanide, leads to a decrease in the difference between R and T state binding potentials and an increase in the T state kinetic barrier. This suggests steric hindrance between the ligand and the α subunit, influencing cooperativity. [, ]
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